molecular formula C18H14FNO3S B3408259 1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 868145-61-3

1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3408259
CAS No.: 868145-61-3
M. Wt: 343.4 g/mol
InChI Key: FXCWCWGFSZIAAQ-UHFFFAOYSA-N
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Description

1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic heterocyclic compound from the pyrrol-2-one class, designed for advanced biochemical research. This reagent represents a structurally sophisticated molecule incorporating multiple pharmacologically active motifs: a 3-hydroxy-1H-pyrrol-2(5H)-one core, a 4-fluorophenyl moiety, a thiophene-2-carbonyl unit, and an allyl substituent. The strategic integration of these diverse heterocyclic and aromatic systems creates a unique molecular architecture with significant potential for investigating enzyme inhibition mechanisms and developing novel therapeutic agents. PRIMARY RESEARCH APPLICATIONS: Tyrosinase Inhibition Research: This compound is structurally optimized for studying tyrosinase inhibition, a crucial therapeutic target in dermatology and neurology. The 3-hydroxy-pyrrol-2-one scaffold demonstrates significant potential in inhibiting this copper-containing enzyme, which is responsible for melanin biosynthesis . Excessive tyrosinase activity is associated with hyperpigmentation disorders and neurodegenerative processes in Parkinson's disease, making this compound valuable for developing novel inhibitors with improved pharmacological profiles . Heterocyclic Compound Screening: As part of the pyrrol-2-one family, this reagent serves as a key scaffold in medicinal chemistry research. Heterocycles constitute privileged structures in drug discovery, with over 90% of new drugs containing heterocyclic moieties, due to their ability to form hydrogen bonds and favorable ADMET properties . The presence of multiple heterocyclic systems in this single molecule provides researchers with a versatile compound for structure-activity relationship studies and molecular recognition experiments. Anticancer Research Probes: While direct studies on this specific compound are limited, structurally related 5-hydroxy-2H-pyrrol-2-one derivatives have demonstrated potent antitumoral effects in estrogen receptor-positive breast cancer cells, causing apoptosis and cell cycle arrest in sub-G1 and G0/G1 phases . This compound may serve as a valuable chemical probe for investigating novel pathways in cancer cell proliferation and death mechanisms. MECHANISTIC INSIGHTS: The compound's potential mechanism as a tyrosinase inhibitor likely involves coordination with the binuclear copper center at the enzyme's active site through its 3-hydroxy-pyrrol-2-one moiety, analogous to other heterocyclic inhibitors . The presence of the thiophene carbonyl system may enhance binding interactions through additional hydrophobic contacts or π-stacking with histidine residues in the catalytic domain. The allyl substituent provides increased molecular flexibility and potential for further chemical modifications, expanding its utility in probe development and structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c1-2-9-20-15(11-5-7-12(19)8-6-11)14(17(22)18(20)23)16(21)13-4-3-10-24-13/h2-8,10,15,22H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWCWGFSZIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Features and Activity of Analogues
Compound ID N1 Substituent C5 Substituent C4 Substituent Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound Allyl 4-Fluorophenyl Thiophene-2-carbonyl Not reported N/A
Compound 47 (SAR study) Allyl 4-Chlorophenyl Aroyl group High potency in DHODH inhibition
A2844/119997 (matriptase inhib.) Thiazol-2-yl Thiophen-2-yl Thiophene-2-carbonyl 9.8 µM
F3226-1198 (matriptase inhib.) 4,5-Dimethylthiazol-2-yl Phenyl Thiophene-2-carbonyl 2.6 µM
CID 164182077 (DHODH inhib.) sec-Butyl Isopropylphenyl Coumarin derivative DHODH inhibition (data pending)
Key Observations :
  • N1-Allyl vs. N1-Thiazolyl : Allyl substituents (e.g., compound 47) exhibit distinct binding modes, with the alkene stacking between aromatic residues (Phe38/Phe41) in docking studies . Thiazolyl groups (e.g., F3226-1198) enhance potency due to additional heteroatom interactions .
  • C5 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, though both groups maintain potency in DHODH inhibitors .
  • C4 Thiophene-2-carbonyl : This moiety is critical for aromatic interactions, as seen in matriptase inhibitors (IC₅₀ = 2.6–21.8 µM) .

Structure-Activity Relationship (SAR) Trends

  • N1 Substitutions :
    • Allyl and methoxypropyl groups enable alternative binding poses in DHODH inhibitors, with allyl showing superior potency .
    • Thiazolyl substituents (e.g., F3226-1198) improve matriptase inhibition due to hydrogen bonding with Glu5 .
  • C5 Aromatic Groups :
    • 4-Fluorophenyl balances lipophilicity and electronic effects, whereas nitro groups (e.g., CID 488804-17-7) may hinder solubility .
  • C3 Hydroxyl Group :
    • Critical for hydrogen bonding; removal reduces activity in DHODH inhibitors .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this pyrrolone derivative?

Synthesis optimization requires precise control of temperature (60–120°C), solvent choice (e.g., DMF or ethanol), and catalyst selection (acid/base-dependent steps). For example, the allylation step may require anhydrous conditions to prevent hydrolysis of sensitive functional groups. Reaction time must be monitored via TLC or HPLC to minimize by-products like unreacted intermediates or oxidized species . Yield improvements (>70%) are achievable by adjusting stoichiometry and using inert atmospheres for oxygen-sensitive steps.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., hydroxy, allyl, and fluorophenyl resonances).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for confirming stereochemistry .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) groups .

Q. How can structural ambiguities arising from spectral data be resolved?

Combine multiple techniques:

  • DEPT-135 NMR distinguishes CH, CH₂, and CH₃ groups.
  • 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations to confirm thiophene-carbonyl connectivity and allyl positioning.
  • Computational DFT calculations predict spectroscopic profiles (e.g., chemical shifts, IR stretches) for comparison with experimental data .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving the pyrrolone core?

  • Cyclization : Base-assisted cyclization (e.g., K₂CO₃ in DMF) proceeds via enolate formation, with reaction kinetics monitored by HPLC.
  • Thiophene-carbonyl coupling : Suzuki-Miyaura cross-coupling may require Pd catalysts, with steric effects from the allyl group influencing regioselectivity .
  • Hydroxy group reactivity : pH-dependent tautomerization (keto-enol) affects electrophilic substitution patterns, studied via UV-Vis spectroscopy .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions between the fluorophenyl group and biological targets (e.g., enzymes or receptors).
  • MD simulations : Assess stability of the allyl-thiophene moiety in solvent environments.
  • QSAR models : Corrogate electronic effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs .

Q. What methodologies are recommended for evaluating biological activity in vitro?

  • Antimicrobial assays : Use microbroth dilution (MIC determination) against Gram-positive/negative strains.
  • Anticancer screening : MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations.
  • Anti-inflammatory models : COX-2 inhibition assays, validated via ELISA for prostaglandin E₂ suppression .

Q. How should contradictory data (e.g., crystallographic vs. computational bond lengths) be reconciled?

  • Multi-technique validation : Compare X-ray data with neutron diffraction or cryo-EM for high-resolution structural confirmation.
  • Error analysis : Assess crystallographic thermal parameters (B-factors) to identify flexible regions.
  • Solvent effects : Simulate solvent interactions (e.g., DMSO vs. water) in computational models to match experimental conditions .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for steps involving moisture-sensitive reagents (e.g., thiophene carbonyl chloride) .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to ensure reproducibility .
  • Data Analysis : Use software like Gaussian (DFT), AutoDock (molecular docking), or MestReNova (NMR processing) for robust results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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